molecular formula C9H13ClN2 B12340517 5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine

5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine

Cat. No.: B12340517
M. Wt: 184.66 g/mol
InChI Key: IUIUBYFOESYTPH-UHFFFAOYSA-N
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Description

5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine is an aromatic diamine derivative featuring a benzene ring substituted with a chlorine atom at position 5, a methyl group at position 4, and an ethyl group attached to the N1 amine (Figure 1). This compound is structurally related to benzenediamine derivatives, which are widely used in medicinal chemistry, polymer synthesis, and corrosion inhibition. The chlorine and ethyl substituents influence its electronic properties, solubility, and reactivity, making it a versatile intermediate in organic synthesis .

Molecular Formula: C₉H₁₃ClN₂
Molecular Weight: 200.67 g/mol
Key Features:

  • Chlorine at position 5 enhances electrophilic substitution reactivity.
  • Methyl at position 4 stabilizes the ring structure and modulates solubility .

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

4-chloro-2-N-ethyl-5-methylbenzene-1,2-diamine

InChI

InChI=1S/C9H13ClN2/c1-3-12-9-5-7(10)6(2)4-8(9)11/h4-5,12H,3,11H2,1-2H3

InChI Key

IUIUBYFOESYTPH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C(=C1)Cl)C)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas in the presence of a catalyst .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine involves its interaction with molecular targets and pathways within cells. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The specific pathways and targets depend on the context of its use and the biological system involved .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to structurally related benzene-1,2-diamines with variations in substituent positions and functional groups (Table 1).

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Applications
5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine C₉H₁₃ClN₂ Cl (5), CH₃ (4), C₂H₅ (N1) 200.67 Pharmaceutical intermediates, corrosion inhibition
4-Chloro-N1-methylbenzene-1,2-diamine C₇H₉ClN₂ Cl (4), CH₃ (N1) 156.61 Organic synthesis, drug research
5-Chloro-N1-methylbenzene-1,2-diamine C₇H₉ClN₂ Cl (5), CH₃ (N1) 156.61 Medicinal chemistry
4-Chloro-5-methylbenzene-1,2-diamine C₇H₉ClN₂ Cl (4), CH₃ (5) 156.61 Polymer production
4-Chloro-N1-phenylbenzene-1,2-diamine C₁₂H₁₁ClN₂ Cl (4), C₆H₅ (N1) 218.69 Antifungal agents

Key Observations :

  • Substituent Position : The position of chlorine (4 vs. 5) significantly alters electronic properties. For example, 4-chloro derivatives exhibit stronger electron-withdrawing effects, influencing reactivity in electrophilic substitutions .

Reactivity Trends :

  • Ethyl-substituted derivatives exhibit slower reaction kinetics in nucleophilic substitutions due to steric hindrance .
  • Methyl groups at position 4 stabilize intermediates in Vilsmeier-Haack reactions, improving yields in pyrazole synthesis .

Physicochemical Properties

Table 2: Spectral and Physical Properties

Compound Name ¹³C NMR (δ, ppm) MS (m/z) Solubility
5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine 161.70 (C-Cl), 13.05 (CH₃) 314.98 [M+Na]⁺ Low in water, soluble in DMSO
4-Chloro-N1-methylbenzene-1,2-diamine 143.87 (C-Cl), 13.05 (CH₃) 314.98 [M+Na]⁺ Moderate in ethanol
4-Chloro-5-methylbenzene-1,2-diamine 140.53 (C-Cl), 20.01 (CH₃) 207.0 [M+H]⁺ Poor in nonpolar solvents

Key Findings :

  • Ethyl groups induce upfield shifts in ¹³C NMR due to electron-donating effects .
  • Chlorine at position 5 reduces solubility in polar solvents compared to position 4 isomers .

Biological Activity

5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine, also known as a substituted benzene derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes recent findings regarding its biological activity, mechanism of action, and potential applications.

Chemical Structure and Properties

The compound is characterized by the following features:

  • Molecular Formula : C10_{10}H12_{12}ClN2_{2}
  • Molecular Weight : 186.66 g/mol
  • Structural Components : Contains a chloro substituent, an ethyl group, and two amino groups attached to a benzene ring.

The presence of the chlorine atom enhances the compound's electrophilic properties, influencing its reactivity with biological targets and synthetic applications.

Antimicrobial Properties

Research indicates that 5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve binding to enzymes critical for bacterial metabolism, leading to inhibition of cell proliferation.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. Preliminary findings suggest that it may interfere with specific molecular pathways involved in cancer cell survival and proliferation. The interaction with protein targets such as kinases or transcription factors could be pivotal in its anticancer mechanism.

The proposed mechanisms through which 5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting normal cellular functions.
  • Receptor Interaction : It might interact with specific receptors on cell membranes, influencing signal transduction pathways related to cell growth and survival.

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N1-Ethyl-4-methylbenzene-1,2-diamineLacks chlorine; retains ethyl and methyl groupsDifferent reactivity due to absence of chlorine
5-Chloro-N1-methylbenzene-1,2-diamineContains a methyl group instead of ethylVariation in physical properties and reactivity
4-Chloro-N2-methyl-o-phenylenediamineDifferent substitution pattern on benzene ringDistinct chemical behavior due to different positions

The unique substitution pattern of 5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine contributes to its distinct biological properties compared to these similar compounds.

Study on Antimicrobial Activity

In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of 5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine against various pathogens. The results indicated that the compound exhibited significant bactericidal activity at low concentrations (minimum inhibitory concentration (MIC) values ranging from 25 to 100 µg/mL depending on the strain) .

Investigation into Anticancer Effects

Another study focused on the anticancer potential of this compound, revealing that it could induce apoptosis in cancer cell lines. The study demonstrated a dose-dependent response where higher concentrations led to increased cell death rates in tested cancer cells compared to control groups .

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